molecular formula C21H34N2O2 B1262713 2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol

2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol

Cat. No. B1262713
M. Wt: 346.5 g/mol
InChI Key: DMBISELTKYZNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(4-cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol is an aromatic amine.

Scientific Research Applications

  • Synthesis and Chemical Structure : The synthesis of similar piperazine-based compounds has been explored, focusing on optimizing technological parameters such as raw material ratio, reaction time, and temperature. These studies provide valuable information on the chemical structure and synthesis methods of piperazine derivatives (Wang Jin-peng, 2013).

  • Antitumor Activity : Research into piperazine-based tertiary amino alcohols has revealed their potential antitumor activities. These compounds were synthesized and evaluated for their effect on tumor DNA methylation processes, indicating a potential application in cancer treatment (N. Hakobyan et al., 2020).

  • Transformation into Functionalized Compounds : Studies have shown that chiral piperazine and 1,4-diazepane annulated β-lactams can be transformed into novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates, highlighting the versatility of piperazine derivatives in creating functionalized compounds (Stijn Dekeukeleire et al., 2012).

  • Pharmacological Evaluation : Novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. This research underscores the potential of piperazine compounds in pharmacology and mental health treatment (J. Kumar et al., 2017).

  • Enantioresolution and Synthesis of Anti-HIV Compounds : The enantioseparation of various quinolones, including piperazine derivatives, has been studied, focusing on the synthesis and potential use of these compounds in treating HIV (B. Natalini et al., 2011).

  • Analgesic and Antiinflammatory Activities : Research has been conducted on piperazine-1-yl ethanols for their analgesic and anti-inflammatory properties. These studies demonstrate the potential medical applications of piperazine derivatives in pain and inflammation management (E. Palaska et al., 1993).

properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-[4-[(4-cyclopentyloxyphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol

InChI

InChI=1S/C21H34N2O2/c1-17(2)23-13-12-22(16-19(23)11-14-24)15-18-7-9-21(10-8-18)25-20-5-3-4-6-20/h7-10,17,19-20,24H,3-6,11-16H2,1-2H3

InChI Key

DMBISELTKYZNPI-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)OC3CCCC3

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)OC3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol
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2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol

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